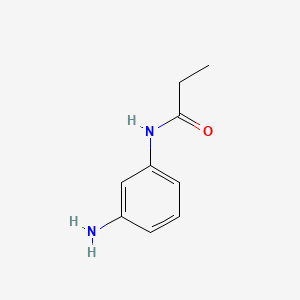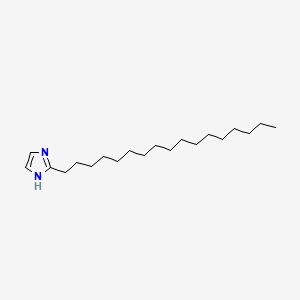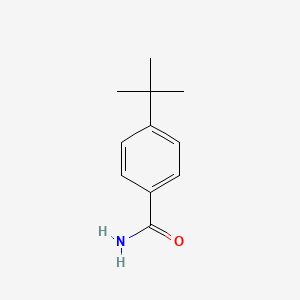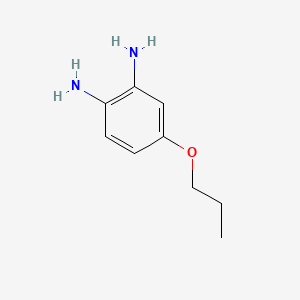
2-Acetamidobenzamide
描述
2-Acetamidobenzamide is an organic compound with the molecular formula C9H10N2O2. It is characterized by the presence of an acetamido group (-NHCOCH3) and a benzamide group (-C6H4CONH2) attached to a benzene ring. This compound exists in two polymorphic forms, α and β, which differ in their molecular conformations and hydrogen bonding patterns .
作用机制
Target of Action
It’s worth noting that many similar compounds often interact with proteins or enzymes in the body to exert their effects .
Mode of Action
It’s known that many similar compounds often work by binding to their target proteins or enzymes, thereby altering their function and leading to changes at the cellular level .
Biochemical Pathways
It’s important to note that the impact of a compound on biochemical pathways often depends on its specific target and mode of action .
Result of Action
It’s known that the effects of a compound at the molecular and cellular level often depend on its specific target and mode of action .
Action Environment
The action, efficacy, and stability of 2-Acetamidobenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or used. .
生化分析
Biochemical Properties
2-Acetamidobenzamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as adenosine diphosphoribosyl transferase (ADPRT), which is involved in DNA repair mechanisms . The interaction between this compound and ADPRT can potentiate the cytotoxic effects of certain chemotherapeutic agents by inhibiting the repair of DNA damage. Additionally, this compound can form hydrogen bonds with other biomolecules, influencing its stability and reactivity in various biochemical environments .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce DNA single-strand breaks, which can lead to alterations in gene expression and cellular responses to stress . Furthermore, this compound can modulate the activity of enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound can bind to the active site of ADPRT, inhibiting its activity and preventing the repair of DNA damage . This inhibition can enhance the cytotoxic effects of DNA-damaging agents, making this compound a potential adjuvant in cancer therapy. Additionally, the compound’s ability to form hydrogen bonds with other biomolecules can influence its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to a decrease in its efficacy and potency . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of DNA damage and repair mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the cytotoxic effects of chemotherapeutic agents without causing significant toxicity . At high doses, this compound can induce adverse effects, including toxicity and damage to healthy tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more hydrophilic and easier to excrete . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolism for effective therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via carrier-mediated pathways, influencing its localization and accumulation within different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can localize to the nucleus, where it interacts with DNA and DNA repair enzymes . Additionally, this compound can be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may influence various biochemical processes. The subcellular localization of this compound is determined by factors such as targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 2-Acetamidobenzamide can be synthesized through various methods. One common approach involves the acylation of 2-aminobenzamide with acetic anhydride. The reaction typically occurs under mild conditions, with the use of a base such as pyridine to facilitate the acylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acylation reactions using acetic anhydride and 2-aminobenzamide. The reaction is conducted in a solvent such as ethanol or acetone, and the product is purified through recrystallization .
化学反应分析
Types of Reactions: 2-Acetamidobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinazolinones.
Reduction: Formation of 2-aminoacetamidobenzene.
Substitution: Formation of halogenated this compound derivatives.
科学研究应用
2-Acetamidobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, including quinazolinones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and photographic chemicals.
相似化合物的比较
- 2-Acetamido-4-chlorobenzamide
- 2-Acetamido-5-chlorobenzamide
- 2-Phthalimidobenzamide
Comparison: 2-Acetamidobenzamide is unique due to its polymorphic forms, which exhibit different hydrogen bonding patterns and molecular conformations. This polymorphism can influence its physical properties and reactivity. Compared to its chlorinated analogs, this compound has different electronic properties, affecting its reactivity in substitution reactions .
属性
IUPAC Name |
2-acetamidobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKPHYKFAOXUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187469 | |
| Record name | NP 101A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33809-77-7 | |
| Record name | 2-(Acetylamino)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33809-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NP 101A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033809777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NP 101A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different crystal polymorphic forms of 2-Acetamidobenzamide and how do their structures differ?
A1: this compound (2-AAB) exists in two crystal polymorphic forms: α and β. The α form, often obtained as needles, is characterized by a nearly planar molecular conformation stabilized by an intramolecular N−H...O hydrogen bond. Conversely, the β form exhibits amido groups rotated out of the benzene ring plane, lacking the intramolecular hydrogen bond. []
Q2: Can the intramolecular hydrogen bond in the α form of this compound be disrupted, and if so, what are the outcomes?
A3: Yes, disrupting the intramolecular hydrogen bond in the α form of 2-AAB is possible. Direct trimethylsilylation leads to a mixture of 2-AAB and 2-methylquinazol-4-one. [] Similarly, indirect trimethylsilylation via the reaction of 2-methyl-4H-benzo(d)(1,3)oxazin-4-one with tris(trimethylsilyl)amine yields crystals of anhydrous 2-methylquinazol-4-one. [] These findings highlight the importance of the intramolecular hydrogen bond in the stability and reactivity of the α form.
Q3: Is there a facile method for synthesizing 4-quinazolinones, and how does it involve 2-acetamidobenzonitriles?
A4: Yes, a mild and efficient procedure for synthesizing 4-quinazolinones (specifically, 2-substituted-4(3H)-quinazolinones) utilizes 2-acylaminobenzonitriles as starting materials. [] Briefly treating these nitriles with 5N hydrochloric acid, followed by basification, affords the desired 4-quinazolinones in good yields. [] This method provides a convenient alternative to harsher traditional approaches.
Q4: Has this compound been found in natural sources, and if so, in what context?
A5: While not this compound itself, a closely related compound, 2-Acetamido-3-hydroxybenzamide, was isolated from a terrestrial Streptomyces sp. [] This discovery, alongside other known compounds like anthracycline acetates, highlights the potential of microbial sources in yielding novel chemical structures with possible biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


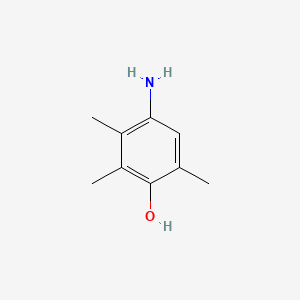
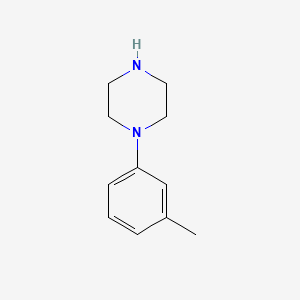
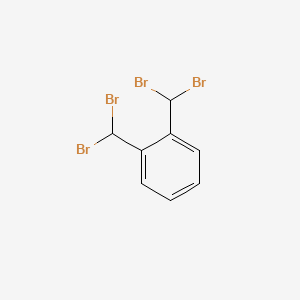
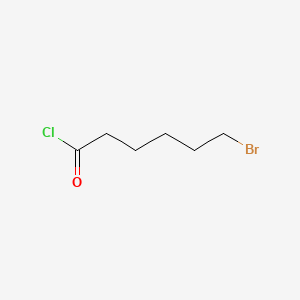
![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)
